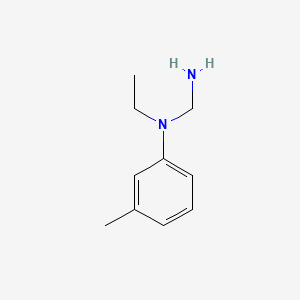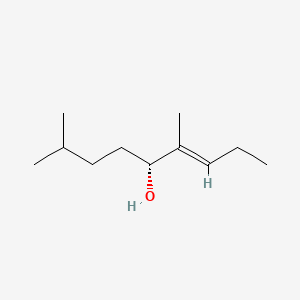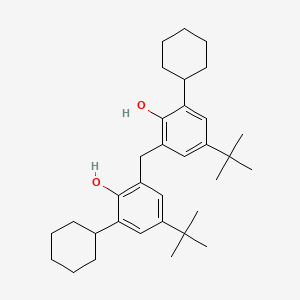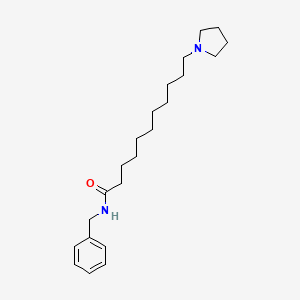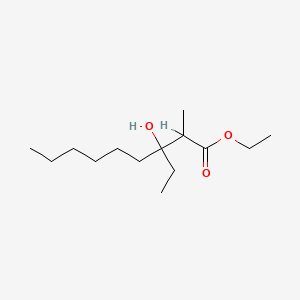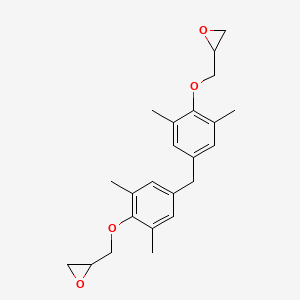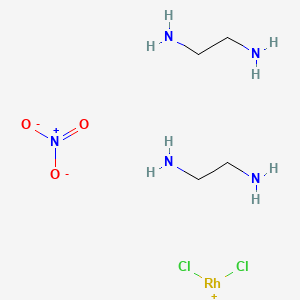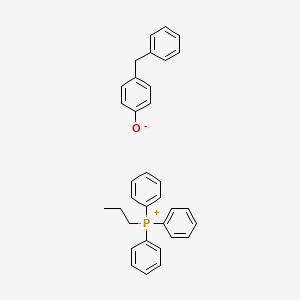
4-benzylphenolate;triphenyl(propyl)phosphanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzylphenolate;triphenyl(propyl)phosphanium is an organophosphorus compound that features a benzyl group attached to a phenolate ion and a triphenylphosphonium cation with a propyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzylphenolate;triphenyl(propyl)phosphanium typically involves the reaction of triphenylphosphine with a benzyl halide under basic conditions to form the phosphonium salt. The phenolate ion is then introduced through a nucleophilic substitution reaction. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-Benzylphenolate;triphenyl(propyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenolate ion acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzyl alcohol or benzaldehyde.
Reduction: Formation of benzylamine or benzyl alcohol.
Substitution: Formation of various substituted phenolates depending on the electrophile used.
科学研究应用
4-Benzylphenolate;triphenyl(propyl)phosphanium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
作用机制
The mechanism of action of 4-benzylphenolate;triphenyl(propyl)phosphanium involves its interaction with molecular targets through its phosphonium cation and phenolate anion. The phosphonium cation can engage in ionic interactions with negatively charged species, while the phenolate anion can participate in nucleophilic attacks on electrophilic centers. These interactions can modulate various biochemical pathways and processes, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Benzyltriphenylphosphonium chloride: Similar structure but lacks the phenolate ion.
Triphenyl(propyl)phosphonium bromide: Similar phosphonium cation but different counterion.
Triphenylphosphine oxide: Contains a phosphine oxide group instead of a phosphonium cation.
Uniqueness
4-Benzylphenolate;triphenyl(propyl)phosphanium is unique due to the presence of both a benzyl group and a phenolate ion, which confer distinct chemical reactivity and potential applications. Its dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.
属性
CAS 编号 |
93839-46-4 |
|---|---|
分子式 |
C34H33OP |
分子量 |
488.6 g/mol |
IUPAC 名称 |
4-benzylphenolate;triphenyl(propyl)phosphanium |
InChI |
InChI=1S/C21H22P.C13H12O/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h3-17H,2,18H2,1H3;1-9,14H,10H2/q+1;/p-1 |
InChI 键 |
OLHGFHQTIYHWAR-UHFFFAOYSA-M |
规范 SMILES |
CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)CC2=CC=C(C=C2)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


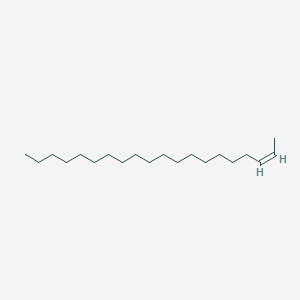

![sodium;(E)-2-chloro-N-[3-(2-chloroethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-yl]ethanimine;2-sulfanylethanesulfonate](/img/structure/B12665644.png)
